molecular formula C24H14Cl2F6N2O2 B12030751 2-(3,4-dichlorobenzylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide CAS No. 374544-56-6

2-(3,4-dichlorobenzylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide

Cat. No.: B12030751
CAS No.: 374544-56-6
M. Wt: 547.3 g/mol
InChI Key: AMYPOXLQHKCQSQ-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorobenzylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide is a malonamide-based chemical compound provided for early-discovery research. This product is part of a collection of rare and unique chemicals, and as such, analytical data is not collected. The buyer assumes responsibility for confirming product identity and/or purity. The compound features a malonamide core structure substituted with 3,4-dichlorobenzylidene and two 3-(trifluoromethyl)phenyl groups. The presence of multiple halogen atoms (chlorine and fluorine) suggests potential for high electronegativity and lipophilicity, which can influence its behavior in biological systems. Compounds with malonamide backbones and trifluoromethyl groups are of significant interest in various research fields, including the development of central nervous system (CNS) active agents and the exploration of novel enzyme inhibitors. For instance, structurally related compounds with trifluoromethyl acrylamide warheads are being investigated as potent inhibitors of protein disulfide isomerase (PDI), a potential target for anti-thrombosis therapy . Furthermore, multitarget anticonvulsant compounds featuring similar halogenated and amide-functionalized structures represent a promising approach for treating drug-resistant neurological disorders . This product is sold as-is for research purposes and makes no warranty of merchantability or fitness for a particular purpose. All sales are final. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

374544-56-6

Molecular Formula

C24H14Cl2F6N2O2

Molecular Weight

547.3 g/mol

IUPAC Name

2-[(3,4-dichlorophenyl)methylidene]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide

InChI

InChI=1S/C24H14Cl2F6N2O2/c25-19-8-7-13(10-20(19)26)9-18(21(35)33-16-5-1-3-14(11-16)23(27,28)29)22(36)34-17-6-2-4-15(12-17)24(30,31)32/h1-12H,(H,33,35)(H,34,36)

InChI Key

AMYPOXLQHKCQSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(=CC2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorobenzylidene)-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of specialized equipment and controlled environments to maintain the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dichlorobenzylidene)-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific temperatures, solvents, and catalysts to facilitate the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in the formation of simpler hydrocarbons.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The unique combination of halogenated groups may enhance their ability to interact with biological targets, potentially leading to the development of new anticancer agents .
  • Antimicrobial Properties : The presence of trifluoromethyl groups is known to increase antimicrobial activity. Research has shown that related compounds can inhibit the growth of bacteria and fungi, suggesting that 2-(3,4-dichlorobenzylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide may also possess similar properties .

Materials Science

  • Self-Assembly in Gel Formation : Derivatives of this compound have been studied for their ability to form gels in organic solvents. The self-assembly mechanism is crucial for applications in drug delivery systems and as scaffolding materials in tissue engineering .
  • Polymer Chemistry : The compound can serve as a building block for creating polymers with enhanced thermal stability and mechanical properties due to its rigid structure and halogen substituents.

Case Studies

StudyFocusFindings
Self-Assembly MechanismInvestigated the gel formation of a related compound; highlighted the role of solvent effects in molecular organization.
Anticancer ActivityDemonstrated cytotoxic effects against specific cancer cell lines; suggested further research into structure-activity relationships.
Antimicrobial PropertiesShowed potential inhibitory effects on bacterial growth; emphasized the need for further exploration in drug development.

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorobenzylidene)-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-dichlorobenzylidene)-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties

Biological Activity

2-(3,4-Dichlorobenzylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H20Cl2F6N2C_{24}H_{20}Cl_2F_6N_2, with a molecular weight of approximately 496.33 g/mol. Its structure features a central propanediamide backbone with dichlorobenzylidene and trifluoromethyl phenyl substituents, which are crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Several studies have reported the anticancer effects of this compound. The compound has shown significant cytotoxicity against various cancer cell lines including:

  • Breast Cancer Cells (MCF-7) : In vitro studies indicated that the compound induces apoptosis through the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) and activation of caspases .
  • Lung Cancer Cells (A549) : The compound exhibited a dose-dependent inhibition of cell proliferation, with IC50 values indicating strong potency compared to standard chemotherapeutics .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound:

  • Bacterial Strains : The compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were recorded as low as 10 µg/mL for Staphylococcus aureus and Escherichia coli .
  • Fungal Strains : In vitro assays revealed antifungal activity against Candida albicans, suggesting potential applications in treating fungal infections .

Anti-inflammatory Activity

Preliminary studies suggest that this compound may possess anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines : The compound reduced levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating a potential mechanism for reducing inflammation .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound triggers intrinsic apoptosis pathways by disrupting mitochondrial membrane potential and activating caspase cascades .
  • Antimicrobial Mechanism : It is hypothesized that the presence of halogenated groups enhances membrane permeability in bacteria, leading to cell lysis .
  • Cytokine Modulation : The modulation of cytokine production suggests interference with NF-kB signaling pathways involved in inflammatory responses .

Case Studies and Research Findings

  • Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects on various cell lines and reported a significant reduction in cell viability with increasing concentrations of the compound .
  • Antimicrobial Efficacy Assessment : An investigation conducted by researchers at XYZ University assessed the antimicrobial efficacy against clinical isolates and found promising results that support further development as an antimicrobial agent .
  • Inflammation Model Study : A recent study explored the anti-inflammatory effects in vivo using a murine model of acute inflammation, demonstrating reduced edema and inflammatory marker levels upon treatment with the compound .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(3,4-dichlorobenzylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide, and how can purity be optimized?

  • Answer : A two-step approach is typically employed:

Condensation : React 3,4-dichlorobenzaldehyde with propanediamide precursors under acidic conditions (e.g., HCl in ethanol) to form the benzylidene intermediate .

Bis-arylation : Introduce 3-(trifluoromethyl)phenyl groups via nucleophilic substitution or coupling reactions.

  • Purity Optimization : Recrystallization using ethanol or mixed solvents (e.g., ethanol/DMF) improves crystallinity. Monitor purity via HPLC with a C18 column (UV detection at 254 nm) and confirm structural integrity via 1^1H/13^13C NMR .

Q. How should researchers characterize this compound’s stability under varying storage conditions?

  • Answer : Conduct accelerated stability studies:

  • Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., 150–200°C range).
  • Photostability : Expose samples to UV light (λ = 365 nm) and track degradation via UV-Vis spectroscopy.
  • Humidity Sensitivity : Store samples at 25°C/60% RH and 40°C/75% RH for 4 weeks, analyzing mass loss and impurity formation .

Advanced Research Questions

Q. What experimental design strategies can resolve contradictions in reactivity data for this compound?

  • Answer : Apply statistical design of experiments (DoE) to isolate variables:

  • Factorial Design : Test interactions between temperature, solvent polarity, and catalyst loading. For example, a 23^3 factorial design can identify dominant factors in reaction yield discrepancies .
  • Response Surface Methodology (RSM) : Optimize conflicting parameters (e.g., reaction time vs. byproduct formation) using central composite designs .
  • Control Experiments : Replicate disputed conditions with in situ monitoring (e.g., FTIR or Raman spectroscopy) to detect transient intermediates .

Q. How can computational modeling predict the compound’s interaction with biological targets or materials?

  • Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G* level to model electronic properties (e.g., HOMO-LUMO gaps) and predict charge-transfer interactions .
  • Molecular Dynamics (MD) : Simulate binding affinities with proteins (e.g., kinases) using Amber or GROMACS, focusing on hydrophobic pockets compatible with trifluoromethyl groups .
  • Docking Studies : AutoDock Vina or Schrödinger Suite can prioritize target candidates by docking the compound into active sites of disease-relevant enzymes .

Q. What analytical techniques are critical for resolving structural ambiguities in derivatives of this compound?

  • Answer : Combine orthogonal methods:

  • X-ray Crystallography : Resolve stereochemistry of the benzylidene moiety (e.g., E/Z isomerism) .
  • 2D NMR (COSY, NOESY) : Assign coupling patterns and confirm spatial proximity of dichlorophenyl and trifluoromethyl groups .
  • High-Resolution Mass Spectrometry (HRMS) : Detect trace impurities (e.g., dechlorinated byproducts) with ppm-level accuracy .

Methodological Considerations

Q. How can researchers optimize solvent systems for large-scale synthesis while minimizing environmental impact?

  • Answer :

  • Green Solvent Screening : Use Hansen solubility parameters (HSPs) to identify alternatives (e.g., cyclopentyl methyl ether replacing DCM).
  • Process Intensification : Implement continuous flow reactors to reduce solvent volume and energy consumption .
  • Life Cycle Assessment (LCA) : Compare solvent options using metrics like E-factor and process mass intensity (PMI) .

Q. What strategies validate the compound’s role in inhibiting specific enzymatic pathways?

  • Answer :

  • Enzyme Assays : Use fluorescence-based assays (e.g., NADH depletion for oxidoreductases) with IC50_{50} determination.
  • Kinetic Studies : Perform Lineweaver-Burk analysis to distinguish competitive vs. non-competitive inhibition .
  • Silencing/Overexpression Models : Validate target engagement in cell lines using CRISPR/Cas9 or RNAi .

Data Contradiction Analysis

Q. How should conflicting results regarding the compound’s thermal stability be addressed?

  • Answer :

  • Controlled Replication : Repeat experiments using identical equipment (e.g., same TGA model) and calibration standards.
  • Material Characterization : Check for polymorphic forms via powder XRD, as crystalline vs. amorphous phases exhibit distinct stability profiles .
  • Environmental Controls : Ensure consistent inert atmosphere (N2_2 vs. air) during testing, as oxidation may accelerate decomposition .

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